![molecular formula C25H31NO9 B222744 methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate CAS No. 160523-76-2](/img/structure/B222744.png)
methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
The compound, characterized by a benzo[g]isochromene structure, has been the subject of various synthesis methodologies. Notably, Mondal et al. (2003) presented a method involving a Pd(II) catalyst for the formation of 1,3-disubstituted cyclic alkenyl ether, a crucial component of isochromene natural products (Mondal et al., 2003). Further, synthesis strategies involving Wacker oxidation methodology were employed by Pillay et al. (2012) for the construction of pyranonaphthoquinones, including the benzo[g]isochromene nucleus, showcasing the compound's role in complex chemical reactions (Pillay et al., 2012).
Chemical Transformations and Interactions
The compound's potential for various chemical transformations and interactions has been explored. Shablykin et al. (2017) investigated the interaction of homophthalic anhydride with methyl (triphenylphosphoranylidene) acetate, leading to the formation of multiple products including (1-oxo-1H-isochromen-3-yl) acetate, illustrating the compound's reactive nature and potential for yielding diverse chemical entities (Shablykin et al., 2017).
Novel Compounds and Derivatives
Research has also focused on deriving novel compounds and studying their structures. For instance, Fun et al. (2006) isolated a new tetranortriterpenoid with a benzo[h][1]benzoxireno[3,2,1a-de]isochromen structure, expanding the scope of chemical derivatives associated with the compound (Fun et al., 2006).
Structural Analysis
Detailed structural analysis was conducted by Jittaniyom et al. (2012), who isolated a compound from X. moluccensis seeds, revealing the structural intricacies and conformations of the compound's multiple rings (Jittaniyom et al., 2012).
Eigenschaften
CAS-Nummer |
160523-76-2 |
|---|---|
Molekularformel |
C25H31NO9 |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate |
InChI |
InChI=1S/C25H31NO9/c1-10-18-21(23(30)16(34-10)9-17(28)33-5)25(32)19-12(6-7-14(27)20(19)24(18)31)15-8-13(26(3)4)22(29)11(2)35-15/h6-7,10-11,13,15-16,22-23,27,29-30H,8-9H2,1-5H3/t10-,11-,13-,15?,16-,22?,23+/m1/s1 |
InChI-Schlüssel |
RHBRKICJOIFBBF-GIZPJETISA-N |
Isomerische SMILES |
C[C@@H]1C([C@@H](CC(O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)[C@H]([C@H](O[C@@H]4C)CC(=O)OC)O)N(C)C)O |
SMILES |
CC1C(C(CC(O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(C(OC4C)CC(=O)OC)O)N(C)C)O |
Kanonische SMILES |
CC1C(C(CC(O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(C(OC4C)CC(=O)OC)O)N(C)C)O |
Synonyme |
menoxymycin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



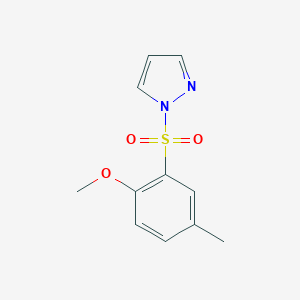
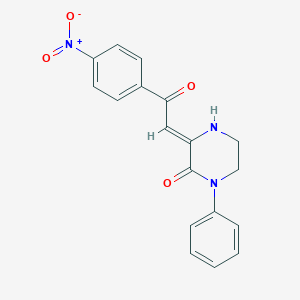
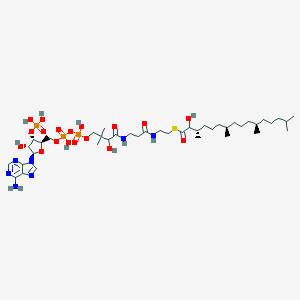

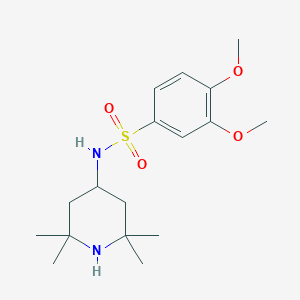
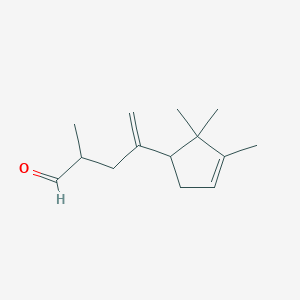
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
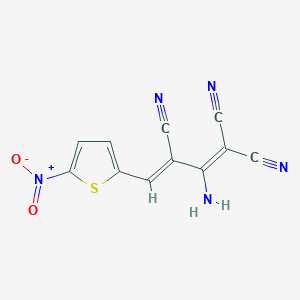


![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)


![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)